In Vitro Antiproliferative Potency in NSCLC: Amidoxime 19a vs. Hydroxamate 17
In a study on non-small cell lung cancer (NSCLC), both a purine-hydroxamate analog (compound 17) and a purine-amidoxime analog (compound 19a) demonstrated potent antiproliferative activity. The amidoxime 19a exhibited an IC₅₀ of less than 1.5 μM against H1975 cells, which was comparable to the potent hydroxamate 17, and this potency was maintained against other lung cancer cell lines with wild-type or mutated EGFR [1]. This establishes the amidoxime as an equally potent alternative to the hydroxamate in this specific context, but with a potentially different off-target profile due to the distinct physicochemical nature of the amidoxime functional group.
| Evidence Dimension | Cytotoxicity (IC₅₀) against H1975 lung cancer cells |
|---|---|
| Target Compound Data | Amidoxime 19a: IC₅₀ < 1.5 μM |
| Comparator Or Baseline | Hydroxamate 17: IC₅₀ < 1.5 μM |
| Quantified Difference | Equivalent potency (<1.5 μM) |
| Conditions | In vitro cell culture, H1975 human lung cancer cells |
Why This Matters
For researchers seeking alternatives to hydroxamate-based compounds in NSCLC models, amidoxime 19a offers equivalent in vitro potency, suggesting a viable option for structure-activity relationship (SAR) exploration or for circumventing hydroxamate-specific liabilities.
- [1] Huang, M.-R., et al. (2019). Structure-guided development of purine amide, hydroxamate, and amidoxime for the inhibition of non-small cell lung cancer. European Journal of Medicinal Chemistry, 179, 1–15. View Source
